2-(Trifluoromethyl)benzo[B]thiophene
Description
Structure
3D Structure
Properties
CAS No. |
109272-30-2 |
|---|---|
Molecular Formula |
C9H5F3S |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H5F3S/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5H |
InChI Key |
VDGFPDPLCSLSAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Thioglycolate-Mediated Cyclization
The most widely used method involves the reaction of 2-fluoro-(trifluoromethyl)benzaldehydes with ethyl thioglycolate under basic conditions. For example:
-
Procedure : 2-Fluoro-4-(trifluoromethyl)benzaldehyde reacts with ethyl thioglycolate and K₂CO₃ in anhydrous DMF at 60°C for 2 hours, followed by extraction and recrystallization in MeOH.
-
Yield : 87% for 2-(trifluoromethyl)benzo[b]thiophene-2-carboxylate intermediates.
-
Mechanism : Base-assisted nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization (Fig. 1A).
Acid-Catalyzed Cyclization
Alternative protocols employ polyphosphoric acid (PPA) or BF₃·OEt₂ to promote cyclization of α-(arylthio)ketones:
-
Example : 2-Phenylthio-4-(trifluoromethyl)acetophenone cyclizes in PPA at 85–90°C to yield this compound.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium catalysts enable the introduction of trifluoromethyl groups at the C2 position:
Oxidative Heck Reaction
Pd(II)-catalyzed coupling with styrenes or acrylates:
-
Protocol : Benzo[b]thiophene 1,1-dioxide reacts with methyl acrylate under Pd(OAc)₂ catalysis in HFIP at 30°C.
Radical Trifluoromethylation
Langlois’ Reagent (NaSO₂CF₃)
Copper-mediated CF₃ radical generation under oxidative conditions:
Photochemical Perfluoroalkylation
UV irradiation (254 nm) of benzo[b]thiophene with C₄F₉I in MeCN/H₂O:
Oxidation of Benzo[b]thiophene Derivatives
Sulfone Formation
Controlled oxidation of 3-methylbenzo[b]thiophene:
Functional Group Interconversion
Hydrolysis of Carboxylates
Base-mediated saponification of ester intermediates:
-
Example : Ethyl this compound-2-carboxylate hydrolyzes with NaOH in EtOH/H₂O to the carboxylic acid.
Comparative Analysis of Methods
| Method | Yield Range | Regioselectivity | Scalability | Key Limitations |
|---|---|---|---|---|
| Thioglycolate Cyclization | 75–87% | High (C2) | Industrial | Requires halogenated precursors |
| Cu-Mediated Radical | 50–73% | Moderate | Lab-scale | TBHP handling hazards |
| Pd-Catalyzed Coupling | 45–77% | High (C2) | Moderate | Costly catalysts |
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)benzo[B]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, methyl-substituted benzothiophenes, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its role in the synthesis of pharmaceutical agents. Its derivatives exhibit various biological activities, making them valuable in drug discovery.
- Anticancer Properties : Research indicates that derivatives of benzo[b]thiophene, including 2-(trifluoromethyl) variants, show promising cytotoxic effects against multiple human tumor cell lines. For instance, compounds derived from benzo[b]thiophene exhibited significant antiproliferative activity against human breast carcinoma and lymphoma cells, with IC50 values ranging from 0.5 to 2 μM .
- Anti-inflammatory Agents : The incorporation of trifluoromethyl groups has been linked to enhanced anti-inflammatory properties. Studies demonstrate that these compounds can inhibit inflammatory pathways, contributing to their therapeutic efficacy in treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : Some derivatives have shown effectiveness against drug-resistant strains of bacteria, such as Staphylococcus aureus. This highlights their potential as novel antimicrobial agents .
Material Science
2-(Trifluoromethyl)benzo[b]thiophene also finds applications in the development of advanced materials.
- Conductive Polymers : The unique electronic properties of trifluoromethyl-substituted benzo[b]thiophenes make them suitable for use in organic electronics, including conductive polymers and organic light-emitting diodes (OLEDs). Their ability to enhance thermal stability and electrical conductivity is particularly beneficial in these applications .
- Dyes and Sensors : These compounds serve as precursors for synthesizing dyes and sensors due to their distinctive optical properties. Their incorporation into materials can improve the sensitivity and selectivity of sensors used in environmental monitoring .
Agricultural Chemistry
In the field of agricultural chemistry, this compound is being explored for its potential in developing agrochemicals.
- Pesticides and Herbicides : Research indicates that this compound can be used to create effective herbicides and fungicides that target specific pests while minimizing environmental impact. The trifluoromethyl group enhances the bioactivity of these agrochemicals, making them more effective at lower concentrations .
Fluorine Chemistry
As a fluorinated compound, this compound plays a crucial role in fluorine chemistry.
- Synthesis of Fluorinated Compounds : It serves as a building block for synthesizing other fluorinated chemicals used in various applications, including refrigerants and solvents. The presence of fluorine atoms imparts unique chemical properties that are advantageous in industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzo[B]thiophene varies depending on its application. In biological systems, it interacts with specific molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of histone deacetylases (HDACs) and sphingosine-1-phosphate (S1P) receptors, leading to anti-inflammatory and immunoregulatory effects . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Trifluoromethyl (-CF₃) vs. Methyl (-CH₃)
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density at the thiophene ring and enhancing electrophilic substitution resistance. In contrast, a methyl group (-CH₃) is electron-donating, increasing ring reactivity .
- Bioactivity : Methyl-substituted derivatives like 2-methyl-5-nitrobenzo[b]thiophene () are often intermediates in synthesizing bioactive molecules but may exhibit lower metabolic stability compared to trifluoromethyl analogues .
Trifluoromethyl (-CF₃) vs. Halogens (Cl, Br, I)
- Synthetic Utility : Halogenated derivatives (e.g., 4,7-dihalobenzo[b]thiophenes) are key intermediates for cross-coupling reactions, enabling further functionalization . The trifluoromethyl group, however, is typically introduced via direct fluorination or using CF₃-containing building blocks, which require specialized reagents .
- Biological Impact : Halogenated compounds like 2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene (CAS: 1034305-17-3) show potent anticancer activity due to halogen-induced lipophilicity and target affinity . The -CF₃ group offers similar benefits but with improved resistance to oxidative metabolism .
Trifluoromethyl (-CF₃) vs. Nitro (-NO₂)
- Reactivity : Nitro groups are stronger electron-withdrawing substituents than -CF₃, making nitro-substituted derivatives (e.g., 2-methyl-5-nitrobenzo[b]thiophene) more reactive in nucleophilic aromatic substitution but less stable under reducing conditions .
- Applications : Nitro derivatives are often precursors to amines, whereas -CF₃-substituted compounds are retained in final drug candidates for their stability .
Electrophilic Cyclization
- Trifluoromethyl Derivatives: Limited evidence exists for direct electrophilic trifluoromethylation. Most syntheses involve pre-functionalized CF₃-containing intermediates .
- Halogenated Derivatives : Electrophilic iodination or bromination (e.g., using I₂ or Br₂) is straightforward for benzo[b]thiophenes, as demonstrated in the synthesis of 4,7-dihalobenzo[b]thiophenes .
Palladium-Catalyzed Cross-Coupling
- 2-Substituted Derivatives: Pd-catalyzed Suzuki-Miyaura and Sonogashira couplings are widely used for introducing aryl, alkyne, or alkoxy groups at the 2-position . For example, 2-(3',5'-dichlorobenzo[b]thiophen-2'-yl) derivatives are synthesized via Pd-mediated coupling ().
- Trifluoromethyl Challenges : The -CF₃ group can hinder cross-coupling reactions due to its electron-withdrawing nature, often requiring optimized catalysts or protective strategies .
Physicochemical Properties
The high LogP (3.92) of the trifluoromethyl derivative underscores its enhanced membrane permeability compared to acetylated or methylated analogues .
Biological Activity
2-(Trifluoromethyl)benzo[B]thiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a benzo[b]thiophene scaffold. This structure is known for enhancing lipophilicity and modifying the electronic properties of the compound, which can influence its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : It acts as an inhibitor of histone deacetylases (HDACs) and sphingosine-1-phosphate (S1P) receptors, which are involved in inflammatory and immunoregulatory processes.
- Antimicrobial Activity : The compound has shown potential against various microbial strains, making it a candidate for developing new antimicrobial agents .
Biological Applications
1. Anticancer Properties
Studies indicate that derivatives of benzo[b]thiophene, including this compound, exhibit anticancer activities. These compounds have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
2. Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties against drug-resistant strains of bacteria such as Staphylococcus aureus. It has been found effective with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
Case Study 1: Anticancer Activity
A study investigating the effects of this compound on human cancer cell lines revealed that it significantly inhibited cell growth in a dose-dependent manner. The IC50 values were determined through MTT assays, indicating potent anticancer activity at low concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 12 |
| A549 (Lung) | 18 |
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. The results highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 4 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
Structure-Activity Relationships (SAR)
The biological activity of compounds like this compound often correlates with their structural features. Variations in substituents on the benzothiophene ring can significantly influence potency and selectivity for specific biological targets. For example, modifications at the C3 position have been shown to enhance anticancer activity while maintaining low toxicity profiles .
Q & A
Q. What are the common synthetic routes for 2-(trifluoromethyl)benzo[b]thiophene derivatives, and how are they optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclization or coupling reactions. For example, microwave-assisted reactions between 2-fluoro-5-(trifluoromethyl)benzonitrile and methyl thioglycolate in the presence of triethylamine achieve yields up to 67% under controlled conditions (100–120°C, 6–8 hours) . Alternative methods include Pd-catalyzed Sonogashira-type cross-coupling of 2-iodothiophenol with phenylacetylene, yielding 2-substituted derivatives (up to 87%) . Key optimization variables include solvent choice (e.g., dry CH₂Cl₂), catalyst loading (e.g., triethylamine), and purification via reverse-phase HPLC .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Microwave-assisted | Triethylamine, CH₂Cl₂, 100–120°C | 67% | |
| Pd-catalyzed coupling | THF, Et₃N, room temperature, 3 days | 87% |
Q. How are spectroscopic techniques (NMR, IR) employed to characterize this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, methyl ester protons in methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino] derivatives appear at δ 3.7–3.9 ppm, while aromatic protons resonate at δ 7.2–8.1 ppm .
- IR Spectroscopy : Identifies functional groups, such as C=O stretches (1680–1720 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
- Melting Points : Used to assess purity (e.g., 213–226°C for methyl ester derivatives) .
Q. What strategies mitigate regioselectivity challenges during functionalization of the benzo[b]thiophene core?
- Methodological Answer :
- Electrophilic Substitution : The trifluoromethyl group at the 3-position directs electrophiles to the 2- or 6-positions due to electronic effects .
- Catalytic Control : Pd-mediated cross-coupling ensures selective arylations at the 2-position .
- Steric Guidance : Bulky substituents (e.g., tert-butyl groups) at the 6-position reduce side reactions during acylations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
- Methodological Answer :
- Core Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability and binding affinity to targets like 5-lipoxygenase .
- Side-Chain Functionalization : Amide or ester groups at the 2-position improve solubility and pharmacokinetics. For instance, N-acylhydrazone derivatives exhibit antimycobacterial activity (MIC: 1.5–3.0 µg/mL) .
- Pharmacophore Mapping : Crystallographic data (e.g., CCN bond angles in tetrahydrobenzo[b]thiophenes) correlate with conformational stability and receptor binding .
Q. What computational methods predict the reactivity and electronic properties of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Model HOMO-LUMO gaps to assess redox behavior. The -CF₃ group lowers LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., dopamine receptors) to prioritize synthetic targets .
- Docking Studies : Predict binding modes using crystal structures of benzo[b]thiophene-protein complexes (e.g., PDB: 4X5L for antithrombolytic activity) .
Q. How are contradictions in biological activity data resolved across studies?
- Methodological Answer :
- Standardized Assays : Replicate enzyme inhibition (e.g., COX-2 IC₅₀) under consistent conditions (pH 7.4, 37°C) to minimize variability .
- Metabolite Profiling : LC-MS identifies active metabolites that may explain discrepancies (e.g., sulfoxide byproducts with unintended cytotoxicity) .
- Cross-Study Validation : Compare MIC values against reference strains (e.g., S. aureus ATCC 29213) to confirm antimicrobial trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
